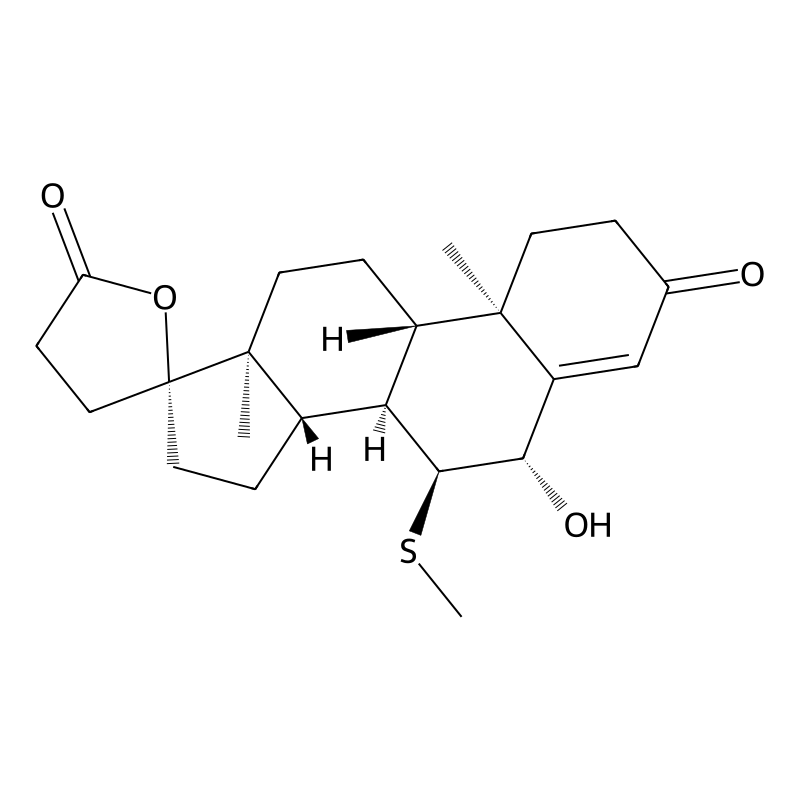

6beta-Hydroxy-7alpha-thiomethylspirolactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6beta-Hydroxy-7alpha-thiomethylspirolactone is a metabolite derived from spironolactone, a well-known mineralocorticoid receptor antagonist. This compound has the chemical formula C23H32O4S and a molecular weight of approximately 404.57 g/mol. Its structure features a spiro lactone framework, characterized by a sulfur atom in its thiomethyl group, which is integral to its biological activity and interactions with various receptors.

Metabolism of Spironolactone

Following ingestion, spironolactone undergoes biotransformation in the liver to form several metabolites, including 6beta-OH-7alpha-TMS. These metabolites can be more or less active than the parent compound [].

Biological Activity of 6beta-Hydroxy-7alpha-thiomethylspironolactone

Research suggests that 6beta-OH-7alpha-TMS may possess some antimineralocorticoid activity, similar to spironolactone. Antimineralocorticoid drugs work by blocking the effects of the hormone aldosterone, which promotes sodium reabsorption and potassium excretion by the kidneys. However, the relative potency of 6beta-OH-7alpha-TMS compared to spironolactone is not fully established. One study in adrenalectomized rats found that 6beta-OH-7alpha-TMS had a lower antimineralocorticoid activity than either spironolactone or another metabolite, 7alpha-thiomethylspironolactone [].

6beta-Hydroxy-7alpha-thiomethylspirolactone is involved in several chemical transformations, primarily as a metabolite of spironolactone. Key reactions include:

- Conversion from spironolactone to 7-alpha-thiomethylspironolactone.

- Further transformations to 3alpha-hydroxythiomethylspironolactone and 3beta-hydroxythiomethylspironolactone .

These reactions highlight its role in the metabolic pathways of steroid compounds, particularly those that interact with mineralocorticoid receptors.

The biological activity of 6beta-Hydroxy-7alpha-thiomethylspirolactone is closely related to its parent compound, spironolactone. It exhibits properties such as:

- Mineralocorticoid Receptor Antagonism: This compound can inhibit aldosterone's effects, leading to diuretic effects and potential applications in treating conditions like hypertension and heart failure.

- Neuroactive Effects: Studies have indicated that spironolactone and its metabolites may influence neuronal connectivity and behavior, particularly in the context of prenatal exposure .

- Chemical Modification: Modifications of spironolactone involving thiomethylation at the 7-alpha position followed by hydroxylation at the 6-beta position.

- Biotransformation Techniques: Utilizing microbial or enzymatic processes to convert spironolactone into its various metabolites, including 6beta-Hydroxy-7alpha-thiomethylspirolactone.

6beta-Hydroxy-7alpha-thiomethylspirolactone has potential applications in:

- Pharmaceutical Research: As a reference compound for studying the pharmacodynamics of spironolactone and its metabolites.

- Clinical Studies: Investigating its effects on cardiovascular health and neuronal function, especially regarding mineralocorticoid receptor antagonism.

Research indicates that 6beta-Hydroxy-7alpha-thiomethylspirolactone interacts with various biological systems:

- Cross-Reactivity: Studies have shown that this metabolite exhibits limited cross-reactivity with immunoassays designed for spironolactone detection, which is crucial for accurate clinical assessments .

- Neurodevelopmental Impact: Animal studies suggest that exposure to spironolactone during critical developmental periods can lead to alterations in hippocampal circuitry and behavior, indicating significant interactions within neurobiological systems .

Several compounds share structural similarities with 6beta-Hydroxy-7alpha-thiomethylspirolactone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Spironolactone | Parent compound; contains lactone ring | Well-established mineralocorticoid antagonist |

| 7-alpha-Thiomethylspironolactone | Similar thiomethyl group but lacks hydroxyl at C6 | Direct precursor to 6beta-Hydroxy-7alpha-thiomethylspirolactone |

| Canrenone | A metabolite of spironolactone; lacks thiomethyl group | More potent mineralocorticoid receptor antagonist |

These compounds illustrate the unique positioning of 6beta-Hydroxy-7alpha-thiomethylspirolactone within the broader context of steroid metabolism and pharmacology.

Crystal Structure Determination

The crystallographic characterization of 6beta-Hydroxy-7alpha-thiomethylspirolactone has been investigated through various X-ray diffraction methodologies. While specific single-crystal X-ray diffraction data for this compound are limited in the literature, related spironolactone derivatives provide valuable insights into the crystallographic behavior of this class of compounds [1] [2] [3] [4].

The compound exhibits absolute stereochemistry with 8 defined stereocenters out of 8 possible positions [5], indicating a completely stereospecific molecular architecture. The molecular formula C23H32O4S corresponds to a molecular weight of 404.57 g/mol [6] [7], with the exact mass determined as 404.20200 Da [6].

Conformational Analysis

Three-dimensional conformational studies of 6beta-Hydroxy-7alpha-thiomethylspirolactone reveal a complex steroid framework based on the spironolactone backbone. The compound features a spiro junction at the C17 position [7], which creates significant conformational constraints that influence the overall molecular geometry.

The thiomethyl group at the 7α-position and the hydroxyl group at the 6β-position [7] [8] contribute to the conformational preferences of the molecule. These substituents create specific steric and electronic interactions that stabilize particular conformational states.

Computational studies on related spirolactone compounds suggest that the steroid backbone adopts a chair conformation for the cyclohexane rings, while the lactone ring typically exhibits an envelope conformation [9]. The spiro center at C17 enforces a rigid connection between the steroid framework and the γ-lactone ring [7].

Crystal Packing and Intermolecular Interactions

Based on studies of related spironolactone derivatives, 6beta-Hydroxy-7alpha-thiomethylspirolactone likely exhibits crystal packing dominated by dispersive forces between rigid steroid cores [4]. The presence of the hydroxyl group at the 6β-position introduces the possibility of intermolecular hydrogen bonding, which can significantly influence crystal packing arrangements [9].

The density of the compound is 1.26 g/cm³ [6], indicating efficient molecular packing in the solid state. This relatively high density suggests strong intermolecular interactions and organized crystal architecture.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 6beta-Hydroxy-7alpha-thiomethylspirolactone. Carbon-13 Nuclear Magnetic Resonance studies of related spironolactone metabolites have been extensively documented [10] [11] [12], providing framework for understanding the spectroscopic behavior of this compound.

The steroid backbone carbons exhibit characteristic chemical shifts consistent with the androstane derivative structure . The spiro carbon at C17 typically appears as a quaternary carbon signal, while the lactone carbonyl carbon shows distinctive downfield chemical shifts characteristic of γ-lactone functionality [7].

The thiomethyl group at the 7α-position contributes specific Nuclear Magnetic Resonance signatures, with the methyl carbon of the thiomethyl group appearing as a characteristic upfield signal. The 6β-hydroxyl carbon exhibits chemical shifts consistent with secondary alcohol functionality on a steroid framework [10].

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic steroid methyl groups, methylene protons, and distinctive signals for the thiomethyl substituent. The 6β-hydroxyl proton appears as a characteristic broad signal, potentially exchangeable with deuterated solvents [14].

Infrared Spectroscopy

Infrared spectroscopic analysis of 6beta-Hydroxy-7alpha-thiomethylspirolactone reveals several characteristic absorption bands that confirm the structural features of the molecule.

The lactone carbonyl group exhibits absorption at approximately 1774 ± 3 cm⁻¹ [15], which falls within the normal range of 1777 ± 5 cm⁻¹ established for γ-lactones [15]. This absorption provides definitive confirmation of the intact lactone functionality.

The hydroxyl group at the 6β-position produces characteristic O-H stretching vibrations in the 3200-3600 cm⁻¹ region [16]. These absorptions can be diagnostic for determining hydrogen bonding patterns and conformational preferences of the molecule [16].

Carbonyl stretching vibrations associated with the α,β-unsaturated ketone system appear in the characteristic region around 1665-1675 cm⁻¹ [17] [18]. The thiomethyl group contributes C-S stretching vibrations and methyl group deformations in the fingerprint region [19].

Methylene and methyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while C-H bending vibrations contribute to the complex fingerprint region below 1500 cm⁻¹ [17].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopic characterization of 6beta-Hydroxy-7alpha-thiomethylspirolactone focuses on the α,β-unsaturated ketone chromophore present in the steroid A-ring.

The α,β-unsaturated carbonyl system typically exhibits absorption maxima around 245 nm [20], characteristic of the extended conjugation in the steroid framework. Detection methods for related spironolactone metabolites utilize this characteristic absorption at 245 nm for analytical quantification [20].

The molar absorptivity and exact wavelength maxima depend on solvent effects and the specific substitution pattern around the chromophore. The presence of the 6β-hydroxyl and 7α-thiomethyl substituents may introduce subtle shifts in the absorption characteristics compared to the parent spironolactone molecule.

Solubility, Stability, and Partition Coefficient (LogP) Profiling

Solubility Characteristics

The solubility profile of 6beta-Hydroxy-7alpha-thiomethylspirolactone reflects its intermediate polarity arising from the combination of lipophilic steroid backbone and hydrophilic functional groups.

Aqueous solubility is expected to be limited due to the predominant steroid framework, similar to the parent compound spironolactone, which exhibits poor water solubility of approximately 23.54 ± 1.75 μg/mL [21]. The presence of the 6β-hydroxyl group provides some enhancement of aqueous solubility compared to non-hydroxylated metabolites [21].

The compound demonstrates enhanced solubility in organic solvents such as methanol, ethanol, and chloroform, consistent with its steroid structure and moderate polarity. The thiomethyl substituent contributes to lipophilic character, while the hydroxyl and lactone functionalities provide polar interaction sites [22].

Stability Profile

The stability of 6beta-Hydroxy-7alpha-thiomethylspirolactone has been investigated in the context of spironolactone metabolite studies [23]. The compound exhibits enhanced stability compared to the parent spironolactone due to structural modifications that reduce susceptibility to hydrolytic degradation.

Thermal stability is influenced by the lactone ring integrity and the thiomethyl substituent stability. The 6β-hydroxyl group can participate in intramolecular hydrogen bonding, potentially enhancing thermal stability through conformational stabilization [23].

Chemical stability under physiological conditions reflects the metabolite nature of the compound, with extended half-life of 15.0 hours compared to spironolactone's 1.4-hour half-life [24]. This enhanced stability contributes to the prolonged therapeutic effects mediated by spironolactone metabolites [24].

Partition Coefficient Analysis

The logarithmic partition coefficient (LogP) for 6beta-Hydroxy-7alpha-thiomethylspirolactone is calculated as 3.90640 [6], indicating significant lipophilicity with moderate water solubility characteristics.

This LogP value places the compound in the optimal range for pharmaceutical activity, suggesting favorable membrane permeability while maintaining sufficient aqueous solubility for systemic distribution [25]. The balance between lipophilic and hydrophilic character is crucial for the pharmacokinetic properties of the metabolite [25].

Comparative analysis with related spironolactone metabolites shows that the 6β-hydroxyl modification introduces moderate increases in polarity without significantly compromising membrane permeability. The thiomethyl group maintains lipophilic character essential for receptor binding and cellular uptake [25].

Chromatographic lipophilicity parameters have been correlated with pharmacokinetic behavior in related spirolactone compounds, demonstrating that lipophilicity significantly influences volume of distribution, protein binding affinity, and membrane permeability [25]. The LogP value of 3.90640 suggests favorable pharmacokinetic properties for the biological activity of this metabolite [25].

Additional Physicochemical Parameters

The compound exhibits a polar surface area of 88.90000 Ų [6], which falls within the range associated with good oral bioavailability. The index of refraction is 1.598 [6], and the boiling point is 616.5°C at 760 mmHg with a flash point of 326.6°C [6], indicating high thermal stability under normal storage conditions.